2-Piperidino-1,3-thiazole-5-carbaldehyde

Description

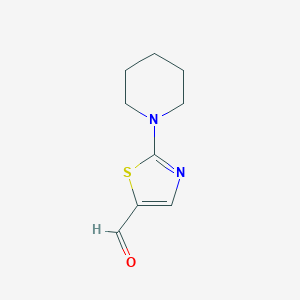

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOAHSDBLWFXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363172 | |

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819015 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

129865-52-7 | |

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Piperidino-1,3-thiazole-5-carbaldehyde (CAS No. 129865-52-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Piperidino-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, physicochemical properties, spectroscopic characterization, and reactivity. Particular emphasis is placed on its role as a versatile scaffold in the design and development of novel therapeutic agents, drawing on the broader importance of the 2-aminothiazole moiety in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. When substituted with an amino group at the 2-position, the resulting 2-aminothiazole scaffold becomes a "privileged structure" in medicinal chemistry. This is due to its ability to engage in diverse non-covalent interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Derivatives of 2-aminothiazole have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a piperidine ring at the 2-amino position and a carbaldehyde group at the 5-position, as seen in 2-Piperidino-1,3-thiazole-5-carbaldehyde, creates a molecule with unique chemical characteristics and potential for further elaboration in the synthesis of complex drug candidates.

Physicochemical Properties and Identification

| Property | Value | Source |

| CAS Number | 129865-52-7 | [1] |

| Molecular Formula | C₉H₁₂N₂OS | [1] |

| Molecular Weight | 196.27 g/mol | [1] |

| Appearance | Solid (typical for related compounds) | Inferred from related compounds |

| Canonical SMILES | O=Cc1cnc(s1)N2CCCCC2 | |

| InChI Key | NWOAHSDBLWFXAG-UHFFFAOYSA-N |

Synthesis of 2-Piperidino-1,3-thiazole-5-carbaldehyde

The primary synthetic route to 2-Piperidino-1,3-thiazole-5-carbaldehyde involves a two-step process: the formation of the 2-piperidinothiazole core followed by formylation at the 5-position.

Synthesis of the 2-Piperidinothiazole Precursor

The synthesis of the 2-piperidinothiazole precursor can be achieved through the Hantzsch thiazole synthesis or related methods. A common approach involves the reaction of an α-haloketone or α-haloaldehyde with a thiourea derivative. In this case, N-piperidinothiocarboxamide would be the desired thiourea equivalent.

Vilsmeier-Haack Formylation: The Key Step

The introduction of the carbaldehyde group at the 5-position of the thiazole ring is efficiently accomplished via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is particularly effective for electron-rich heterocyclic systems like 2-aminothiazoles. The electron-donating nature of the piperidino group at the 2-position activates the thiazole ring, directing the formylation to the electron-rich 5-position.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Piperidinothiazole

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of related N,N-disubstituted 2-aminothiazoles and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Piperidinothiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent (a chloromethyleniminium salt).

-

Formylation Reaction: Dissolve the 2-piperidinothiazole precursor in an anhydrous solvent (e.g., dichloromethane).

-

Add the solution of the 2-piperidinothiazole precursor dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 2-Piperidino-1,3-thiazole-5-carbaldehyde by silica gel column chromatography using an appropriate eluent system.

Spectroscopic Characterization

The structure of 2-Piperidino-1,3-thiazole-5-carbaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the protons of the piperidine ring, the thiazole ring proton, and the aldehydic proton.

-

Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

-

Thiazole Proton (H-4): A singlet corresponding to the proton at the 4-position of the thiazole ring.

-

Piperidine Protons: A set of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm) corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be the most downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, typically around δ 180-190 ppm.

-

Thiazole Carbons: Signals corresponding to the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, attached to two heteroatoms, will be significantly downfield.

-

Piperidine Carbons: Signals in the aliphatic region for the five distinct carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

Carbonyl Stretch (C=O): A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): A weak to medium band around 2720 cm⁻¹.

-

C=N and C=C Stretches: Absorptions corresponding to the thiazole ring vibrations.

-

C-H Stretches (Aliphatic): Bands in the region of 2850-2950 cm⁻¹ from the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 196. Fragmentation patterns may include the loss of the formyl group or fragmentation of the piperidine ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 2-Piperidino-1,3-thiazole-5-carbaldehyde is dictated by its three key functional components: the electron-rich 2-aminothiazole core, the reactive aldehyde group, and the piperidine moiety.

Reactions of the Aldehyde Group

The carbaldehyde at the 5-position is a versatile handle for a wide range of chemical transformations, making this compound a valuable intermediate in multi-step syntheses.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-piperidino-1,3-thiazole-5-carboxylic acid, using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will yield the corresponding primary alcohol.

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines to introduce further diversity.

-

Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides (Wittig reagents) or other olefination reagents allows for the extension of the carbon chain and the formation of alkenes.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds.

Reactivity of the Thiazole Ring

The electron-rich nature of the 2-piperidinothiazole ring system makes it susceptible to further electrophilic substitution, although the existing substitution pattern will influence the regioselectivity of subsequent reactions.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 2-Piperidino-1,3-thiazole-5-carbaldehyde is not extensively reported in publicly available literature, its structural motifs are highly relevant to drug discovery. The 2-aminothiazole core is a key component of numerous clinically used drugs and investigational compounds.[2][3]

The aldehyde functionality serves as a crucial synthetic handle to build more complex molecules. For example, it can be a precursor for the synthesis of thiazole-containing amides, hydrazones, and other derivatives that have shown promise as:

-

Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors developed for cancer therapy.[4]

-

Antimicrobial Agents: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[5]

-

Anti-inflammatory Agents: The thiazole nucleus is present in several compounds with anti-inflammatory activity.

The piperidine moiety can also contribute to the pharmacological profile of a molecule by influencing its solubility, lipophilicity, and ability to interact with biological targets.

Safety and Handling

Conclusion

2-Piperidino-1,3-thiazole-5-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a reliable method, and its aldehyde functionality provides a versatile point for further chemical modification. The presence of the privileged 2-aminothiazole scaffold makes this compound and its derivatives attractive targets for the development of new therapeutic agents across a range of disease areas. This guide has provided a foundational understanding of this compound, which should serve as a useful starting point for researchers in the field.

Diagrams

Figure 1: Structure of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Figure 2: Vilsmeier-Haack Synthesis Workflow

References

-

Liu, X., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(8), 516-523. [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

2-Piperidino-1,3-thiazole-5-carbaldehyde molecular weight

An In-Depth Technical Guide to 2-Piperidino-1,3-thiazole-5-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Piperidino-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its core physicochemical properties, including its precise molecular weight, and presents a logical framework for its synthesis, characterization, and potential applications. By integrating insights from the broader chemical context of thiazole and piperidine scaffolds, this guide serves as a foundational resource for researchers exploring this molecule as a building block for novel therapeutic agents. The narrative emphasizes the causality behind synthetic strategies and the rationale for its potential biological relevance, grounded in authoritative references.

Introduction: The Scientific Rationale

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active agents. Within this domain, the 1,3-thiazole ring is a privileged scaffold, present in numerous approved drugs and natural products, including Vitamin B1 (Thiamine).[1] Its unique electronic properties and ability to engage in hydrogen bonding contribute to its versatility as a pharmacophore.[1] When functionalized with a piperidine moiety—another cornerstone of drug design known to enhance solubility and modulate pharmacokinetic properties—the resulting molecule becomes a promising platform for drug discovery.[2]

2-Piperidino-1,3-thiazole-5-carbaldehyde combines these two key structural motifs with a reactive carbaldehyde group. This aldehyde function is not merely a passive feature; it is a versatile chemical handle for constructing more complex molecular architectures, such as thiosemicarbazones or imines, which are frequently explored for their therapeutic potential.[3] This guide elucidates the technical details of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Core Physicochemical & Structural Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. For 2-Piperidino-1,3-thiazole-5-carbaldehyde, these have been established through various analytical sources.

Molecular Structure Diagram

A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis and characterization as described confirm the procedure's validity.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Nucleophile: Add piperidine (1.2 eq) to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 90°C and monitor its progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material typically indicates reaction completion (approx. 12-18 hours).

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-Piperidino-1,3-thiazole-5-carbaldehyde.

Structural Characterization

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods would be employed:

-

¹H-NMR Spectroscopy: The spectrum should show characteristic signals for the aldehyde proton (a singlet around δ 9.5-10.0 ppm), a singlet for the thiazole ring proton (C4-H), and multiplets corresponding to the protons of the piperidine ring. [4]* ¹³C-NMR Spectroscopy: Key signals would include the aldehyde carbonyl carbon (around δ 180-190 ppm) and distinct peaks for the carbons of the thiazole and piperidine rings.

-

FT-IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde group would be expected around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. [4]

Potential Applications in Drug Development

The true value of a scaffold like 2-Piperidino-1,3-thiazole-5-carbaldehyde lies in its potential as a starting point for developing biologically active molecules. The thiazole core is implicated in a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [5][6]

Drug Discovery & Lead Optimization Workflow

Workflow for utilizing the core compound in drug discovery.

As a Precursor for Enzyme Inhibitors

The aldehyde functionality is a key asset. For example, it can be readily condensed with various thiosemicarbazides to form thiosemicarbazones. This class of compounds is actively researched for its potent inhibitory activity against enzymes like dihydrofolate reductase (DHFR), a crucial target in cancer and infectious disease therapy. [3]Similarly, thiazole derivatives have shown promise as inhibitors of α-glucosidase, an enzyme relevant to diabetes management. [6]

Protocol for Derivative Synthesis: Thiosemicarbazone Formation

-

Dissolution: Dissolve 2-Piperidino-1,3-thiazole-5-carbaldehyde (1.0 eq) in ethanol.

-

Addition: Add a solution of an appropriate thiosemicarbazide (1.0 eq) in ethanol to the aldehyde solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Isolation: Cool the reaction mixture. The solid product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Conclusion

2-Piperidino-1,3-thiazole-5-carbaldehyde is more than a simple chemical; it is a strategically designed molecular scaffold. With a confirmed molecular weight of approximately 196.27 g/mol , a well-defined structure, and a highly versatile aldehyde functional group, it represents a valuable starting point for synthetic and medicinal chemistry research. Its logical synthesis from readily available precursors and its potential for elaboration into diverse libraries of biologically active compounds underscore its importance for professionals in drug development. This guide provides the essential technical framework to leverage its full potential.

References

-

Labware E-shop. 2-Piperidino-1,3-thiazole-5-carbaldehyde, 97%. [Link]

-

PubChem. 2-Amino-1,3-thiazole-5-carbaldehyde. [Link]

-

PubMed Central. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

-

ACS Publications. Overview of the Chemistry of 2-Thiazolines. [Link]

-

PubChem. 2-Methyl-1,3-thiazole-5-carbaldehyde. [Link]

-

National Institutes of Health. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

ResearchGate. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

-

PubChem. 1,3-Thiazole-2-carbaldehyde. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-Piperidino-1,3-thiazole-5-carbaldehyde spectral data (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectral Analysis of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Introduction

2-Piperidino-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core, a secondary amine (piperidine) substituent at the 2-position, and an aldehyde at the 5-position. This unique combination of functional groups makes it a molecule of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in various experimental settings.

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-piperidino-1,3-thiazole-5-carbaldehyde. Due to the limited availability of experimental spectra in the public domain, this document leverages established principles of spectroscopy and data from analogous structures to offer a comprehensive and scientifically grounded interpretation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 2-piperidino-1,3-thiazole-5-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Assignment |

| 9.5 - 10.0 | s | 1H | H_ald |

| 7.5 - 8.0 | s | 1H | H4 |

| 3.4 - 3.8 | t | 4H | H2', H6' (α-protons) |

| 1.6 - 1.8 | m | 4H | H3', H5' (β-protons) |

| 1.5 - 1.7 | m | 2H | H4' (γ-protons) |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aldehyde Proton (H_ald): A highly deshielded singlet is expected in the range of 9.5-10.0 ppm.[1][2][3][4] This significant downfield shift is characteristic of an aldehyde proton due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[1]

-

Thiazole Proton (H4): A singlet is predicted between 7.5 and 8.0 ppm. The electron-donating piperidine group at C2 and the electron-withdrawing aldehyde group at C5 influence its precise chemical shift. In unsubstituted 2-aminothiazole, the protons on the ring appear between 6.5 and 7.0 ppm.[5] The aldehyde group at the adjacent C5 position will deshield H4, shifting it downfield.

-

Piperidine Protons (H2'/H6', H3'/H5', H4'): The piperidine ring protons will appear as multiplets in the aliphatic region.

-

The α-protons (H2' and H6'), being adjacent to the nitrogen atom, are the most deshielded and are expected to appear as a triplet around 3.4-3.8 ppm.[6][7]

-

The β-protons (H3' and H5') and the γ-proton (H4') are further from the nitrogen and will appear more upfield, likely as overlapping multiplets in the 1.5-1.8 ppm range.[6][7]

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 180 - 185 | C_ald |

| 165 - 170 | C2 |

| 140 - 145 | C4 |

| 120 - 125 | C5 |

| 45 - 50 | C2', C6' |

| 25 - 30 | C3', C5' |

| 23 - 28 | C4' |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aldehyde Carbonyl Carbon (C_ald): The carbonyl carbon of the aldehyde is expected to be the most downfield signal, appearing in the 180-185 ppm region.[4]

-

Thiazole Carbons (C2, C4, C5):

-

C2: This carbon is attached to two nitrogen atoms (one in the ring and one from the piperidine) and the sulfur atom, leading to a significant downfield shift, predicted to be in the 165-170 ppm range.

-

C4 and C5: These are sp² hybridized carbons within the aromatic thiazole ring. Their chemical shifts are influenced by the substituents. C4 is adjacent to the sulfur and the C5 with the aldehyde, while C5 is between the aldehyde and the ring nitrogen. These are expected in the 120-145 ppm range.

-

-

Piperidine Carbons (C2'/C6', C3'/C5', C4'):

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Predicted Frequency Range (cm⁻¹) | Vibration | Intensity |

| 2950 - 2850 | C-H stretch (aliphatic - piperidine) | Medium-Strong |

| 2830 - 2695 | C-H stretch (aldehyde) | Medium (often two bands) |

| 1710 - 1685 | C=O stretch (conjugated aldehyde) | Strong |

| 1620 - 1580 | C=N stretch (thiazole ring) | Medium-Strong |

| 1550 - 1450 | C=C stretch (thiazole ring) | Medium |

| 1380 - 1250 | C-N stretch | Medium |

Interpretation of the Predicted IR Spectrum:

-

C-H Stretching: The spectrum will show C-H stretching vibrations for the aliphatic piperidine ring between 2950 and 2850 cm⁻¹.[9][10] A key diagnostic feature for the aldehyde is the presence of one or two medium intensity C-H stretching bands between 2830 and 2695 cm⁻¹.[11][12][13][14][15]

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected between 1710 and 1685 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[11][14] The conjugation with the thiazole ring lowers the frequency from that of a typical saturated aldehyde (1740-1720 cm⁻¹).[11][13]

-

Thiazole Ring Vibrations: The thiazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1620-1450 cm⁻¹ region.[16][17][18][19][20]

-

C-N Stretching: The stretching vibration of the C-N bond between the piperidine and the thiazole ring is expected in the 1380-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 195 | [M-H]⁺ |

| 167 | [M-CHO]⁺ |

| 112 | [Thiazole-piperidine fragment - H]⁺ |

| 84 | [Piperidine]⁺ |

Interpretation of the Predicted Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at m/z 196, corresponding to the molecular weight of the compound (C₉H₁₂N₂OS).

Proposed Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway for 2-piperidino-1,3-thiazole-5-carbaldehyde.

Under electron ionization (EI), the molecule is expected to undergo fragmentation.[21] A common fragmentation for aldehydes is the loss of a hydrogen radical to give a strong [M-H]⁺ peak at m/z 195.[4] Loss of the entire aldehyde group (CHO•) would result in a fragment at m/z 167.[4] A characteristic fragmentation of piperidine derivatives is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen.[22][23][24][25] This could lead to the formation of a piperidinyl radical and a thiazole-carbaldehyde cation, or cleavage of the bond connecting the piperidine to the thiazole ring, potentially leading to a piperidine cation at m/z 84.

Experimental Protocols

The following are standard operating procedures for the acquisition of spectral data for a compound such as 2-piperidino-1,3-thiazole-5-carbaldehyde.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum on the same instrument.

-

Set the spectral width to approximately 250 ppm, centered around 125 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Mass Spectrometry

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[22]

-

GC-MS (for volatile compounds):

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Use a suitable temperature program to elute the compound from the GC column.

-

The mass spectrometer will be set to scan a mass range of, for example, m/z 40-500.

-

-

LC-MS (for less volatile compounds):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Inject the sample into the LC system.

-

The mass spectrometer with an ESI source will be used to detect the protonated molecule [M+H]⁺.

-

Conclusion

This guide provides a comprehensive overview of the predicted spectral data for 2-piperidino-1,3-thiazole-5-carbaldehyde. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can more effectively identify and characterize this molecule in their studies. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aldehydes. Available from: [Link]

-

OrganicChemGuide. 1H NMR Chemical Shifts. Available from: [Link]

-

Quora. What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. Available from: [Link]

-

Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Chemistry LibreTexts. 18.2: Spectroscopy of Ketones and Aldehydes. Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available from: [Link]

-

University of Colorado Boulder. Aldehydes. Available from: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available from: [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Available from: [Link]

-

SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Available from: [Link]

-

Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available from: [Link]

-

The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]

-

ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

-

ChemBK. 2-Aminothiazole-5-carbadehyde. Available from: [Link]

-

Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available from: [Link]

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... Available from: [Link]

-

National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

SpectraBase. 2-Aminothiazole - Optional[15N NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 2-[(2-thenylidene)amino]thiazole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available from: [Link]

-

ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... Available from: [Link]

-

Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

-

The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available from: [Link]

-

National Institute of Standards and Technology. Piperidine - the NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Piperidine - the NIST WebBook. Available from: [Link]

-

National Institutes of Health. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

National Institutes of Health. Piperine. Available from: [Link]

-

CASPRE. 13C NMR Predictor. Available from: [Link]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

De Gruyter. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

NMRDB.org. Predict all NMR spectra. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

SpringerLink. 1 H and 13 C NMR correlations between the calculated and experimental data. Available from: [Link]

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 5. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Piperidine [webbook.nist.gov]

- 10. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. chemrevlett.com [chemrevlett.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scielo.br [scielo.br]

Deconstructing the Signature: A Technical Guide to the Structural Elucidation of 2-Piperidino-1,3-thiazole-5-carbaldehyde

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a versatile building block for designing novel therapeutics.[1][2] The title compound, 2-Piperidino-1,3-thiazole-5-carbaldehyde, represents a key intermediate in the synthesis of more complex molecules, where the aldehyde functionality serves as a versatile handle for further chemical transformations. A definitive and rigorous structural elucidation is therefore not merely an academic exercise, but a critical cornerstone for its application in drug development. This guide provides an in-depth, multi-technique approach to unequivocally confirm the structure of this compound, framed from the perspective of practical application and scientific integrity.

The Synthetic Context: A Probable Route via Vilsmeier-Haack Formylation

Understanding the likely synthetic origin of a compound provides crucial preliminary evidence for its structure. A common and efficient method for the synthesis of 2-amino-1,3-thiazole-5-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. In the case of 2-piperidino-1,3-thiazole, the electron-donating effect of the piperidine nitrogen activates the thiazole ring, directing the formylation to the C5 position.

The proposed synthetic pathway is as follows:

Caption: Proposed Vilsmeier-Haack synthesis of the title compound.

This synthetic rationale provides the initial hypothesis for the structure, which will be systematically validated by the spectroscopic methods detailed below.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry (MS) is the first-line technique for determining the molecular weight and elemental composition of a compound. For 2-Piperidino-1,3-thiazole-5-carbaldehyde (C₉H₁₂N₂OS), high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

-

Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.

-

Data Interpretation: The exact mass of the protonated molecule [M+H]⁺ is measured and compared to the theoretical mass calculated from its elemental formula.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₂N₂OS |

| Theoretical Monoisotopic Mass | 196.0697 g/mol |

| Expected [M+H]⁺ (HRMS) | 197.0770 m/z |

The observation of a molecular ion peak at m/z 197.0770 with high mass accuracy (typically <5 ppm error) provides strong evidence for the proposed molecular formula.[4]

Fragmentation Analysis: Deconstructing the Molecule

Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can provide valuable structural information through fragmentation patterns. The thiazole ring and its substituents will break in predictable ways.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Key expected fragments include the loss of the formyl group (CHO) and cleavage of the piperidine ring. The presence of sulfur can also be confirmed by the [M+2]⁺ isotope peak, which will have an intensity of approximately 4.4% relative to the molecular ion peak.[5]

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of 2-Piperidino-1,3-thiazole-5-carbaldehyde is expected to show characteristic absorption bands for the aldehyde and the substituted thiazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| Aldehyde C-H Stretch | 2850-2700 | A pair of weak to medium bands, characteristic of an aldehyde.[6][7] |

| Aldehyde C=O Stretch | 1705-1680 | Conjugation with the electron-rich thiazole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[8][9] |

| Thiazole C=N Stretch | 1620-1580 | Stretching vibration of the endocyclic imine bond. |

| Thiazole Ring Vibrations | 1550-1400 | Characteristic skeletal vibrations of the thiazole ring.[10] |

| C-N Stretch | 1350-1250 | Stretching of the bond between the thiazole ring and the piperidine nitrogen. |

The presence of a strong absorption band around 1690 cm⁻¹ along with the characteristic aldehyde C-H stretches provides compelling evidence for the aldehyde functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: Chemical shifts, coupling constants, and correlations are analyzed to assemble the molecular structure.

¹H NMR: Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.5 - 10.0 | Singlet (s) | 1H |

| Thiazole-H (C4-H) | 7.8 - 8.2 | Singlet (s) | 1H |

| Piperidine-H (α to N) | 3.5 - 3.8 | Triplet (t) or multiplet (m) | 4H |

| Piperidine-H (β, γ to N) | 1.6 - 1.8 | Multiplet (m) | 6H |

The downfield shift of the aldehyde proton is highly characteristic. The singlet for the thiazole proton at C4 confirms the C5 substitution. The chemical shifts of the piperidine protons are consistent with their attachment to a nitrogen atom.[11]

¹³C NMR: Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 180 - 190 |

| Thiazole C2 | 165 - 175 |

| Thiazole C4 | 140 - 150 |

| Thiazole C5 | 120 - 130 |

| Piperidine C (α to N) | 45 - 55 |

| Piperidine C (β, γ to N) | 20 - 30 |

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for example, within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the overall structure. For instance, a correlation between the aldehyde proton and the thiazole C5 carbon, and between the C4 proton and the C2 and C5 carbons, would provide definitive proof of the substitution pattern.

Caption: Integrated NMR workflow for structure elucidation.

Conclusion: A Self-Validating Approach

The structural elucidation of 2-Piperidino-1,3-thiazole-5-carbaldehyde is a process of building a case with corroborating evidence from multiple, independent analytical techniques. The initial hypothesis from the synthetic route is substantiated by the molecular formula from HRMS. IR spectroscopy confirms the presence of key functional groups, and a full suite of 1D and 2D NMR experiments provides the definitive connectivity map of the molecule. Each piece of data validates the others, creating a robust and trustworthy structural assignment that can be confidently used in further research and development.

References

- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Cozma, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 27(15), 4935. [Link]

-

Harner, M. J., et al. (2014). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 5(6), 676-680. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

-

RSC Publishing. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. article.sapub.org [article.sapub.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

Foreword: The Strategic Importance of the Thiazole-5-carbaldehyde Scaffold

An In-depth Technical Guide to the Synthesis of 2-Substituted Thiazole-5-carbaldehydes

The 2-substituted thiazole-5-carbaldehyde motif is a cornerstone in modern medicinal chemistry and materials science. As a versatile synthetic intermediate, the aldehyde functional group serves as a critical handle for molecular elaboration, enabling the construction of complex molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Thiazole-containing compounds are integral to numerous FDA-approved drugs and natural products, such as Vitamin B1.[1] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic strategies to access this high-value scaffold, grounded in mechanistic understanding and field-proven protocols.

Chapter 1: Direct Formylation of Pre-formed 2-Substituted Thiazoles

The most direct approach to 2-substituted thiazole-5-carbaldehydes involves the introduction of a formyl group at the C5 position of an existing thiazole ring. The success of these methods hinges on the electronic nature of the thiazole ring, which must be sufficiently activated to undergo electrophilic substitution.

Vilsmeier-Haack Formylation: The Workhorse Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4]

Mechanistic Rationale: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[4] The electron-rich thiazole ring then attacks this electrophile, preferentially at the C5 position, which is activated by the ring sulfur atom. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired aldehyde.[4][5] This method is particularly effective for thiazoles bearing electron-donating groups at the C2 position.

Logical Workflow for Vilsmeier-Haack Formylation:

Sources

The Ascendant Therapeutic Potential of Piperidine-Thiazole Hybrids: A Technical Guide for Drug Discovery

Introduction: The Strategic Convergence of Piperidine and Thiazole Moieties

In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of rational drug design. Among the vast armamentarium of heterocyclic compounds, the piperidine and thiazole rings stand out for their recurrent presence in a multitude of clinically approved drugs and bioactive molecules.[1][2][3] The piperidine ring, a saturated six-membered heterocycle, offers a flexible and chemically stable scaffold that can significantly influence a molecule's pharmacokinetic properties, including its solubility and ability to cross biological membranes.[1][2] Conversely, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile pharmacophore known for its diverse biological activities, stemming from its capacity to engage in various non-covalent interactions with biological targets.[3][4][5]

The fusion of these two moieties into piperidine-thiazole hybrids has yielded a new generation of compounds with a broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the biological activities of these hybrid compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Anticancer Activity: A Dominant Therapeutic Avenue

The piperidine-thiazole scaffold has emerged as a particularly promising framework for the development of novel anticancer agents.[4][6][7][8][9] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), liver (HepG2), and lung (A549) cancers.[4][6][7][8][9]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism through which piperidine-thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis by causing cell cycle arrest, particularly at the subG1 phase.[8] Further investigations, such as Hoechst staining, have morphologically confirmed the apoptotic effects of these compounds on cancer cells.[8] Some derivatives have been shown to induce caspase-dependent apoptosis, a key signaling cascade in programmed cell death.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of piperidine-thiazole compounds is intricately linked to their structural features. The nature and position of substituents on both the piperidine and thiazole rings, as well as the linker connecting them, play a critical role in modulating their activity. For instance, the introduction of certain aroyl substitutions on the piperazine (a related scaffold) part of benzothiazole-piperazine derivatives has been found to significantly enhance cytotoxic activity.[8] Similarly, the presence of specific functional groups, such as a thiophene moiety linked via a hydrazone group to a thiazolyl pyridine, has been shown to result in potent anticancer activity.[4]

Experimental Workflow: Evaluating Anticancer Potency

The preclinical evaluation of piperidine-thiazole compounds for anticancer activity involves a standardized workflow designed to assess their cytotoxicity and elucidate their mechanism of action.

Caption: Workflow for anticancer evaluation of piperidine-thiazole compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the piperidine-thiazole compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

| Compound Class | Cancer Cell Line | IC50 Values | Reference |

| Pyridine-thiazole derivatives | MCF-7 | 9.56 - 23.6 µmol/mL | [6] |

| Piperazine-based bis(thiazole) | HCT-116, HepG2, MCF-7 | 1.2 - 12.1 nM | [7] |

| Carbazole-thiazole analogues | HepG-2, MCF-7, HCT-116 | 0.0304 - 0.086 µM | [9] |

| Pyridine-thiazole hybrids | MCF-7, HepG2 | 5.36 - 8.76 µM | [10] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The piperidine-thiazole scaffold has also demonstrated significant potential in the development of novel antimicrobial agents.[11][12][13][14] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12][15]

Spectrum of Activity and SAR

Piperidine-thiazole derivatives have exhibited inhibitory activity against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[6][15] Antifungal activity has been observed against species like Aspergillus niger and Candida albicans.[12][15] The antimicrobial efficacy is influenced by the substitution patterns on the heterocyclic rings. For instance, certain piperidine-substituted benzothiazole derivatives have shown good antibacterial and antifungal properties.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the piperidine-thiazole compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the prepared inoculum to each well. Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Targeting Key Pathological Pathways

Piperidine-thiazole compounds have been identified as potent inhibitors of several key enzymes implicated in various diseases, highlighting their potential for targeted therapeutic interventions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A novel series of piperidinyl thiazole isoxazolines has been developed as highly potent and slowly reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH).[16] FAAH is a serine hydrolase that plays a crucial role in the metabolism of endocannabinoids like anandamide.[16] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic effects. Docking studies have revealed that these compounds fit within the ligand-binding domains of FAAH, with the potential for covalent modification of the enzyme's active site serine.[16]

Caption: FAAH inhibition by piperidine-thiazole compounds.

Cholinesterase Inhibition

Certain 1,3-thiazole-piperazine derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[17] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some of these compounds have shown high selectivity for AChE over butyrylcholinesterase (BuChE).[17][18] Benzimidazole-based pyrrole/piperidine hybrids have also demonstrated inhibitory activity against both AChE and BuChE.[19][20]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

-

Enzyme and Substrate Preparation: Prepare solutions of AChE or BuChE, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

-

Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the piperidine-thiazole inhibitor.

-

Reaction Initiation: Add the substrate to initiate the reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a colored product.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The amalgamation of piperidine and thiazole rings has proven to be a highly fruitful strategy in medicinal chemistry, yielding a diverse array of bioactive compounds. The piperidine-thiazole scaffold has demonstrated significant promise in the realms of oncology, infectious diseases, and neurological disorders. The versatility of this hybrid structure allows for extensive chemical modifications, providing a rich platform for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to in vivo animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

-

Expansion of Therapeutic Applications: The broad biological activity of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Screening against other disease targets is warranted.

-

Advanced Drug Delivery Systems: Formulating potent piperidine-thiazole compounds into advanced drug delivery systems could enhance their bioavailability and target-site accumulation, thereby improving their therapeutic index.

References

- Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PubMed Central.

- A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole deriv

- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing.

- Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Deriv

- A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety.

-

Synthesis and Antimicrobial activity of Piperazine analogues containing[7][8][16] Thiadiazole ring. Semantic Scholar.

- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives.

- Structure-activity relationship of target compounds.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

- Structure–activity relationship of piperidine derivatives with anticancer activity.

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.

-

Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][6][8][16]triazolo[4,3-a]pyrimidines. MDPI.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

- Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity.

- Antimicrobial and antioxidant activities of piperidine deriv

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Structure activity relationship of piperidine derivatives.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.

- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.

- Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. PubMed.

- Pharmacological properties of natural piperidine derivatives.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 8. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial activity of Piperazine analogues containing [1, 3, 4] Thiadiazole ring | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

- 16. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 18. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

review of thiazole derivatives in medicinal chemistry

An In-Depth Technical Guide to Thiazole Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Preamble: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aromatic nature which allows for π-π stacking interactions, make it a "privileged scaffold".[1] This means the thiazole core is present in a multitude of biologically active compounds and approved drugs, demonstrating its versatility and importance in targeting a wide array of physiological processes.[2] From the antibiotic properties of Penicillin to the anticancer activity of Dasatinib and the antiviral effects of Ritonavir, the thiazole moiety is a recurring theme in successful therapeutic agents.[3][4] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of key thiazole derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Thiazole Ring

The functionalization and ultimate biological activity of a thiazole derivative are critically dependent on the synthetic route chosen to construct the core ring. The choice of synthesis dictates the positions at which various substituents can be introduced, thereby controlling the molecule's steric and electronic properties.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch synthesis, which involves the condensation reaction between an α-haloketone and a thioamide.[5] This method's enduring popularity stems from its reliability and the commercial availability of a wide range of starting materials, allowing for extensive diversification of the final products.

The causality behind this reaction is a classic example of nucleophilic substitution followed by cyclization. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation to form the five-membered ring.

Caption: The Hantzsch synthesis workflow.

Experimental Protocol: Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

This protocol describes a representative synthesis, providing a self-validating system for laboratory application.

-

Reagent Preparation: Dissolve one equivalent of the selected thioamide (e.g., thioacetamide) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Initiation of Reaction: To the stirred solution, add one equivalent of the α-haloketone (e.g., 2-bromoacetophenone) dropwise at room temperature. The choice of a bromo-ketone over a chloro-ketone is a deliberate experimental choice to increase the reaction rate due to the better leaving group ability of bromide.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated sodium bicarbonate solution.

-

Purification: The crude product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization to yield the desired thiazole derivative.[6]

Other Notable Synthetic Routes

-

Cook-Heilborn Synthesis: This method utilizes α-aminonitriles reacting with agents like carbon disulfide to form 5-aminothiazoles, which are valuable precursors for further functionalization.[7]

-

Tcherniac's Synthesis: This route involves the hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[7]

Pharmacological Applications and Structure-Activity Relationship (SAR)

Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[8] Understanding the SAR is crucial for optimizing lead compounds to enhance potency and reduce toxicity.[2]

Anticancer Activity

The thiazole scaffold is a key feature in numerous anticancer agents, often acting as a hinge-binding motif in kinase inhibitors.[9]

-

Approved Drugs:

-

Dasatinib: A potent dual ABL/SRC kinase inhibitor used to treat chronic myeloid leukemia (CML). The aminothiazole core is critical for its interaction with the kinase hinge region.[10]

-

Ixabepilone: A microtubule-stabilizing agent, demonstrating that thiazoles can target cellular machinery beyond kinases.[11]

-

-

Mechanism of Action: Kinase Inhibition Many thiazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell proliferation and survival.[9] For example, they can target receptors like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[12]

Caption: Inhibition of the VEGFR-2 signaling pathway.

-

Structure-Activity Relationship Insights: SAR studies have revealed key structural requirements for anticancer activity. For instance, in a series of β-pentene based thiazole derivatives, the presence of a hydroxyl group on an attached benzene ring was found to enhance activity against HeLa cancer cells, whereas a fluorine group diminished it.[3] Similarly, for certain hydrazinyl-thiazole derivatives, specific substitutions on the benzylidene ring, such as in compound 4c , resulted in potent inhibitory activity against MCF-7 and HepG2 cancer cell lines, with IC50 values superior to the standard drug Staurosporine.[12]

Compound Substituent (R) Target Cell Line IC50 (µM) Reference 87a Hydroxyl HeLa 3.48 ± 0.14 [3] 87b Hydroxyl SSMC-7721 6.99 ± 0.15 [3] 4c 3-ethoxy-4-hydroxy MCF-7 2.57 ± 0.16 [12] 4c 3-ethoxy-4-hydroxy HepG2 7.26 ± 0.44 [12] Staurosporine (Standard) MCF-7 6.77 ± 0.41 [12]

Antimicrobial and Antifungal Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and thiazole derivatives are a promising avenue.[2] The thiazole ring is a component of the first-ever antibiotic, penicillin, and the antimicrobial drug sulfathiazole.[3][4]

-

Mechanism of Action: The mechanisms are diverse. Some thiazole-pyrazoline hybrids are thought to inhibit dihydrofolate reductase (DHFR), an essential enzyme in microbial folate synthesis.[13]

-

Structure-Activity Relationship Insights: The antimicrobial potency is highly dependent on the nature of the heterocyclic systems linked to the thiazole core.[13] For example, combining the thiazole scaffold with a pyrazoline ring has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[13] In one study, specific 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives showed potent activity against S. pneumoniae and E. coli, with MICs as low as 0.03 µg/mL.[13]

Anti-inflammatory and Other Activities

Thiazole derivatives have also been developed as anti-inflammatory, antidiabetic, antiviral, and antihistamine agents.[7][8]

-

Anti-inflammatory: Meloxicam is a well-known non-steroidal anti-inflammatory drug (NSAID) that contains a thiazole ring.[3] More recent research has explored 1,3-thiazole derivatives as inhibitors of cholinesterases, prompted by the known anti-inflammatory effects of AChE inhibitors.

-

Antiviral: The blockbuster anti-HIV drug Ritonavir incorporates a thiazole ring, which is crucial for its function as a protease inhibitor.[2][4]

-